molecular formula C26H37ClN4O4S2 B2992203 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215347-99-1

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2992203
CAS No.: 1215347-99-1
M. Wt: 569.18
InChI Key: IMEWELDXQBTXIP-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, characterized by a sulfamoyl-substituted benzamido group at position 2 and a carboxamide group at position 2. The tetramethyl substituents on the tetrahydrothieno ring system contribute to conformational rigidity, which may influence binding affinity to biological targets .

Properties

IUPAC Name

2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O4S2.ClH/c1-25(2)15-19-20(22(27)31)24(35-21(19)26(3,4)29-25)28-23(32)16-11-13-18(14-12-16)36(33,34)30(5)17-9-7-6-8-10-17;/h11-14,17,29H,6-10,15H2,1-5H3,(H2,27,31)(H,28,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEWELDXQBTXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • A thieno[2,3-c]pyridine core.
  • A sulfamoyl group which may enhance its solubility and reactivity.
  • Multiple methyl groups that could influence its biological interactions.

The molecular formula is C22H29N3O4S2C_{22}H_{29}N_{3}O_{4}S_{2} with a molecular weight of approximately 463.6 g/mol .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific activities and findings related to this compound.

Antitumor Activity

Several studies have explored the antitumor potential of compounds structurally related to our target molecule. For instance, derivatives of thieno[2,3-c]pyridine have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A related compound demonstrated an IC50 value of 2.63 ± 0.17 µM against AGS gastric cancer cells. This was attributed to cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound is hypothesized to interact with enzymes involved in phosphate metabolism. Such interactions are critical for understanding its mechanism of action and therapeutic potential.

  • Binding Studies : Preliminary studies suggest that the compound binds effectively to certain biological targets, which may lead to the development of inhibitors for specific metabolic pathways .

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateBenzyl group instead of cyclohexylAntimicrobial
N-(4-(benzyloxy)-phenyl)-N-methylsulfamoyl derivativesVarying aromatic substitutionsAnticancer
Thienopyrimidine derivativesSimilar core structureInhibition of phosphate transport

This table highlights the diversity within this chemical class while emphasizing the unique cyclohexylmethylsulfamoyl substitution in the target compound that may influence its pharmacological profile .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups. Modifications can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural homology with other tetrahydrothieno[2,3-c]pyridine derivatives (Table 1). Key differences lie in the sulfamoyl substituents and peripheral functional groups:

Compound Name Sulfamoyl Substituent Core Ring Modifications Bioactivity (TNF-α Inhibition) Reference
Target Compound N-Cyclohexyl-N-methyl 5,5,7,7-Tetramethyl Potent in rat whole blood assays
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride N-Butyl-N-methyl 6-Methyl Not explicitly reported
Bicyclic thiophene derivatives (e.g., from Fujita et al.) Varied alkyl/aryl Fused thiophene-pyridine systems High in vivo activity in AIA models

Key Observations :

  • Sulfamoyl Group Impact : The cyclohexyl-methyl group in the target compound may confer greater metabolic stability compared to the butyl-methyl variant in , as bulkier substituents often resist enzymatic degradation.
  • Bioactivity : While the target compound demonstrates potent TNF-α inhibition in rat whole blood assays , bicyclic thiophene derivatives exhibit superior in vivo efficacy in adjuvant-induced arthritis (AIA) models, suggesting that fused ring systems may improve tissue penetration .

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